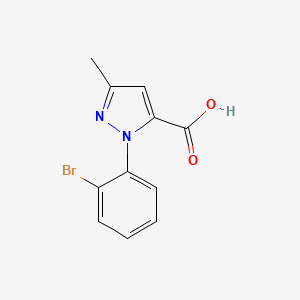

2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid

Descripción

2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid (CAS: 1448684-51-2) is a brominated pyrazole derivative with a molecular structure characterized by:

- A pyrazole ring substituted at position 2 with a 2-bromophenyl group.

- A methyl group at position 3.

- A carboxylic acid moiety at position 3.

This compound is synthesized with a purity of 95% and is cataloged under MFCD26611809 . Its structural features make it relevant in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors requiring halogen interactions.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWDEAVUWBVQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. For instance, the reaction of 2-bromoacetophenone with hydrazine hydrate can yield the corresponding pyrazole derivative, which can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization steps.

Types of Reactions:

Substitution Reactions: The bromophenyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation-reduction reactions, potentially forming derivatives such as esters or alcohols.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

- Substituted pyrazoles with various functional groups.

- Ester or alcohol derivatives from the carboxylic acid group.

- Coupled products with extended aromatic systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals

- This compound serves as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with potential anti-inflammatory , analgesic , or anticancer properties. The presence of the bromophenyl and carboxylic acid groups enhances its reactivity and interaction with biological targets.

Mechanism of Action

- The mechanism often involves the inhibition of specific enzymes or receptors, modulating biological pathways crucial for therapeutic effects. The bromine atom may facilitate unique interactions through halogen bonding, enhancing the compound's efficacy compared to analogs without bromine.

Material Science

Organic Semiconductors

- 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid can be utilized in developing organic semiconductors. Its electronic properties make it suitable for applications in organic electronics, including solar cells and light-emitting diodes (LEDs).

Advanced Materials Synthesis

- The compound can act as a precursor for synthesizing advanced materials with tailored electronic characteristics, contributing to innovations in nanotechnology and materials engineering.

Biological Studies

Enzyme Inhibitors

- This compound is employed in research focusing on enzyme inhibitors. Its structural features allow it to interact selectively with specific enzymes, making it a valuable tool in biochemical assays aimed at understanding molecular interactions.

Probes in Biochemical Assays

- It can also function as a probe in various biochemical assays, aiding in the exploration of cellular processes and the development of new diagnostic tools.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. A study demonstrated that modifications to the carboxylic acid group in compounds similar to this compound enhanced their cytotoxic effects against various cancer cell lines.

Case Study 2: Enzyme Inhibition

A series of experiments highlighted the potential of this compound as an enzyme inhibitor. It was shown to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes, thus supporting its application in developing anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl and carboxylic acid groups can interact with target proteins, affecting their function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid with analogs:

Key Observations:

- Bromine vs. Fluorine: The bromine in the target compound contributes to a higher molecular weight (281.11 vs.

- Substituent Effects : Propoxy and benzodioxol groups introduce oxygen atoms, enhancing solubility but reducing lipophilicity relative to bromophenyl or ethyl groups.

- Carboxylic Acid : Common to all compounds, this group ensures moderate aqueous solubility and enables salt formation or coordination with metal ions.

Research Findings and Challenges

- Solubility vs. Bioavailability : While the carboxylic acid improves solubility, bromophenyl and benzodioxol substituents may counteract this by increasing molecular weight and rigidity, respectively.

- Stability Issues : Brominated compounds can exhibit lower metabolic stability compared to fluorine analogs, as seen in comparative pharmacokinetic studies .

- Synthetic Complexity : Introducing bromine or benzodioxol groups often requires multi-step synthesis, increasing production costs compared to simpler analogs like ethyl-phenyl derivatives .

Actividad Biológica

2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a brominated phenyl ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors, including:

- Cyclooxygenase (COX) : Involved in inflammation pathways.

- Monoamine oxidases : Important for neurotransmitter metabolism.

- Aryl hydrocarbon receptor (AhR) : Plays a role in xenobiotic metabolism and signal transduction.

Biological Activities

- Anti-inflammatory Activity :

-

Antioxidant Properties :

- The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- Anticancer Activity :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Specific Research Examples

- In a study evaluating the anti-inflammatory effects, compounds similar to this compound were tested using the Human Red Blood Cell (HRBC) membrane stabilization method, showing significant protective effects at various concentrations .

- Another study focused on the anticancer properties where derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results with IC50 values comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and pyrazole moiety significantly influence the biological activity. For instance, halogen substitutions enhance inhibitory potency against COX enzymes and improve binding affinity to target receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid, and what analytical methods confirm its structure?

- Synthesis : A common approach involves refluxing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides with KOH in water, followed by neutralization with acetic acid. Subsequent reactions with 2-chloroacetic acid in 2-propanol yield carboxylic acid derivatives. Salts are formed by adding organic amines or inorganic salts .

- Characterization :

- Elemental analysis (CHNS) for composition.

- 1H NMR (400 MHz, DMSO-d6) to confirm proton environments.

- GC-MS to verify purity and molecular weight .

Q. How are common impurities identified during the synthesis of pyrazole-3-carboxylic acid derivatives?

- Impurities often arise from incomplete cyclization or side reactions (e.g., oxidation of thiol groups). Techniques include:

- HPLC with UV detection to separate and quantify byproducts.

- TLC monitoring during reaction progression.

- Mass spectrometry to identify unreacted intermediates .

Q. What are the typical applications of this compound in medicinal chemistry research?

- It serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Derivatives are tested for:

- Antifungal activity via in vitro assays (e.g., MIC against Candida spp.) .

- Enzyme inhibition (e.g., D-amino acid oxidase) using fluorometric assays .

Advanced Research Challenges

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives?

- Potential issues : Solvent peaks (DMSO-d6), tautomerism, or paramagnetic impurities.

- Solutions :

- Use alternative deuterated solvents (CDCl3, D2O).

- Perform variable-temperature NMR to assess dynamic effects.

- Validate with X-ray crystallography (e.g., for unambiguous confirmation of tautomeric forms) .

Q. What strategies optimize reaction yields for pyrazole-3-carboxylic acid derivatives?

- Variables to test :

| Parameter | Optimization Approach | Expected Impact |

|---|---|---|

| Solvent | Switch from 2-propanol to DMF | Higher solubility of intermediates |

| Temperature | Microwave-assisted synthesis | Reduced reaction time |

| Molar ratios | Excess KOH (2.5 eq vs. 2 eq) | Improved cyclization efficiency |

Q. How can computational methods guide the design of biologically active derivatives?

- Steps :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., fungal CYP51).

Use QSAR models to correlate substituent effects (e.g., bromophenyl position) with activity.

Validate with in vitro assays to refine predictions .

Q. What experimental approaches analyze structure-activity relationships (SAR) for antifungal derivatives?

- Methodology :

- Synthesize analogs with varied substituents (e.g., 4-bromo vs. 3-bromo phenyl groups).

- Test against fungal strains and measure IC50 values.

- Cross-reference with X-ray crystallography to identify critical binding interactions (e.g., halogen bonding with active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.